molecular formula C13H23NO4 B13450048 methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate

methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate

Cat. No.: B13450048
M. Wt: 257.33 g/mol
InChI Key: BLVYUMDDYPUXLH-VHSXEESVSA-N
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Description

Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate is a chiral carbamate ester featuring a cyclopentyl backbone with a stereospecific (1S,2R) configuration. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the methyl ester enhances solubility and facilitates hydrolysis in prodrug applications. Its molecular formula is C₁₃H₂₃NO₄ (MW 257.33), with a CAS registry number of 1781350-03-5 . This compound is frequently utilized in medicinal chemistry for its balanced lipophilicity and stereochemical precision, which are critical for receptor-targeted drug design.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

methyl 2-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(10)8-11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1

InChI Key

BLVYUMDDYPUXLH-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CC(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Protection of the Amino Group

  • The amino group on the cyclopentyl ring is protected by reaction with Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate.
  • Typical conditions: room temperature, organic solvents like dichloromethane or tetrahydrofuran.
  • This step yields the tert-butoxycarbonyl-protected amino cyclopentyl intermediate .

Introduction of the Acetate Side Chain and Esterification

  • The side chain bearing the acetate group can be introduced via alkylation or acylation reactions on the cyclopentyl intermediate.
  • Alternatively, the amino cyclopentane carboxylic acid is synthesized first and then converted to the methyl ester by Fischer esterification or by treatment with methyl iodide and base .
  • Fischer esterification involves refluxing the acid with methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Alternatively, carbodiimide-mediated coupling (e.g., using EDCI or DCC) with methanol can be employed for mild esterification conditions.

Stereochemical Control

  • The (1S,2R) stereochemistry is typically controlled by starting from chiral precursors or by enantioselective catalytic hydrogenation or chiral auxiliary-directed synthesis .
  • Resolution of racemic mixtures by chiral chromatography or crystallization may also be used.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amino group Boc protection Boc2O, triethylamine DCM or THF 0°C to RT 85-95 Mild conditions, standard procedure
Esterification (Fischer) MeOH, H2SO4 (cat.) Methanol Reflux (65-70°C) 70-90 Acid-catalyzed esterification
Esterification (EDCI coupling) EDCI, methanol, DMAP DCM or MeCN 0-25°C 75-90 Mild, avoids acid-sensitive groups
Stereoselective cyclopentyl amination Chiral auxiliary or catalyst (varies) Varies Varies 60-80 Critical for stereochemical purity

Representative Synthetic Route Example

  • Synthesis of (1S,2R)-2-amino-cyclopentane-1-carboxylic acid : Starting from commercially available chiral cyclopentane derivatives or via asymmetric synthesis methods.

  • Protection of amino group : React the amino acid with Boc anhydride in dichloromethane with triethylamine at 0°C to room temperature to yield the Boc-protected amino acid.

  • Esterification : Subject the Boc-protected amino acid to Fischer esterification by refluxing in methanol with catalytic sulfuric acid to form the methyl ester.

  • Purification : Purify the product by crystallization or chromatography to obtain this compound with high stereochemical purity.

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H NMR and ^13C NMR confirm the presence of Boc group, methyl ester, and cyclopentyl ring protons with characteristic chemical shifts.
  • Chiral HPLC : Used to confirm enantiomeric excess and stereochemical integrity.
  • Mass Spectrometry : Confirms molecular weight consistent with C14H25NO4 (this compound).
  • IR Spectroscopy : Shows characteristic ester (C=O ~1735 cm^-1) and carbamate (C=O ~1680 cm^-1) stretches.

Summary Table of Preparation Methods

Method Step Description Advantages Limitations
Boc Protection Reaction with Boc anhydride High yield, mild conditions Requires dry solvents
Fischer Esterification Acid-catalyzed esterification in MeOH Simple, cost-effective Harsh acidic conditions
Carbodiimide Coupling EDCI/DCC mediated esterification Mild, good for sensitive groups Cost of reagents
Stereoselective Synthesis Chiral auxiliaries or catalysts High stereochemical control Requires chiral reagents, optimization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Deprotection: Formation of the free amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected to reveal the free amine, which can then participate in further chemical reactions or biological interactions. The ester group can also undergo hydrolysis, leading to the formation of carboxylic acids that may have different reactivity and biological properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituent/Backbone Molecular Weight Key Features References
Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate (Target) Cyclopentyl (1S,2R) 257.33 Stereospecific backbone; methyl ester for rapid hydrolysis
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate Oxetane ring 257.30 Enhanced solubility due to oxetane’s polarity; reduced steric hindrance
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate Ethyl ester; methylene link 300.40 Higher lipophilicity; discontinued due to stability/synthesis challenges
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate Phenyl ring; cyclobutylmethoxy 372.4 [M + Na]⁺ Aromatic backbone; cyclobutylmethoxy enhances receptor binding
tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-...]carbonyl]cyclopentyl)carbamate Isopropyl; tricyclic group 325.40 Bulky substituents; increased molecular weight impacts bioavailability
Key Observations:

Backbone Flexibility vs. Rigidity: The cyclopentyl group in the target compound provides moderate rigidity, favoring conformational stability in biological interactions . Oxetane analogs (e.g., ) improve aqueous solubility but may reduce metabolic stability due to polar oxygen atoms.

Ester Group Influence :

  • Methyl esters (target compound, ) hydrolyze faster than ethyl esters (e.g., ), making them preferable for prodrug strategies requiring rapid activation.

Stereochemical Specificity :

  • The (1S,2R) configuration in the target compound is critical for enantioselective interactions, as seen in GPR88 agonist studies where stereochemistry dictated potency .

Biological Activity

Methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H27N O5
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 361442-00-4
  • Structure : The compound features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to influence its biological interactions.

The biological activity of this compound primarily involves its role as an agonist for specific receptors and enzymes. The presence of the Boc group enhances its stability and bioavailability, allowing for better interaction with target proteins.

Key Mechanisms:

  • Receptor Modulation : The compound has been shown to modulate the activity of various receptors involved in inflammatory responses.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes that play a role in metabolic pathways, particularly those related to cardiovascular health.

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities:

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced neutrophil adhesion in vitro
Enzyme inhibitionInhibits specific metabolic enzymes
Cytotoxicity against cancer cellsInduces apoptosis in U87MG glioblastoma cells

Case Studies and Research Findings

  • Neutrophil Adhesion Assay :
    • In a study evaluating the anti-inflammatory properties, this compound significantly decreased neutrophil adhesion in a concentration-dependent manner. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Studies :
    • The compound was tested against U87MG glioblastoma cells, showing promising cytotoxic effects. The mechanism involved the induction of apoptosis, making it a candidate for further development in cancer therapy .
  • Metabolic Pathway Inhibition :
    • Research demonstrated that this compound inhibits key enzymes involved in metabolic regulation, which could be beneficial for conditions such as obesity or diabetes .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the cyclopentylamine precursor using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Perform stereoselective alkylation or acylation to install the acetoxy group. For example, coupling with methyl bromoacetate in the presence of a base like K₂CO₃ .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm stereochemistry using chiral HPLC or NOESY NMR .

Q. How can the stereochemical integrity of the (1S,2R) configuration be validated during synthesis?

  • Use NMR spectroscopy : Compare coupling constants (e.g., JJ-values for cyclopentyl protons) with literature data for similar bicyclic systems .
  • Chiral resolution : Employ chiral stationary-phase HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol .
  • X-ray crystallography : For definitive confirmation, crystallize the compound and analyze the crystal structure .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and Boc-group integrity. Look for characteristic tert-butyl signals at δ ~1.4 ppm in 1H^1H NMR .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+Na]⁺ peaks) .
  • IR spectroscopy : Confirm the presence of carbonyl groups (Boc C=O at ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopentyl ring conformation influence the compound’s reactivity in downstream applications?

  • Conformational analysis : The (1S,2R) configuration imposes a rigid chair-like conformation on the cyclopentyl ring, which can sterically hinder nucleophilic attack at the acetoxy group. Computational modeling (e.g., DFT) can predict reactivity trends .
  • Experimental validation : Compare reaction rates with analogous linear or flexible substrates in coupling reactions (e.g., amide bond formation) .

Q. What strategies mitigate Boc-group cleavage during reactions involving strong acids or nucleophiles?

  • Alternative protecting groups : Use acid-labile groups (e.g., Fmoc) if Boc deprotection (TFA) conflicts with reaction conditions.
  • Mild reaction protocols : Employ buffered acidic conditions (e.g., HCl/dioxane) or catalytic hydrogenation for selective deprotection .

Q. How can conflicting NMR data for diastereomeric impurities be resolved?

  • Dynamic HPLC-MS : Separate impurities using a C18 column (ACN/water + 0.1% formic acid) and analyze fragmentation patterns .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating adjacent nuclei .

Q. What bioactivity studies are relevant for this compound, given its structural similarity to GPR88 agonists?

  • In vitro assays : Test binding affinity to GPR88 using transfected HEK293 cells and cAMP modulation assays .
  • Metabolic stability : Evaluate hepatic clearance using microsomal incubation (human liver microsomes + NADPH) .

Data Contradiction and Troubleshooting

Q. Why might synthetic yields drop below 50% in scale-up attempts?

  • Steric hindrance : The cyclopentyl group may reduce reaction efficiency in bulkier solvents. Switch to polar aprotic solvents (DMF or DMSO) to enhance solubility .
  • Impurity profiles : Monitor intermediates via TLC and introduce recrystallization steps (e.g., using EtOAc/hexane) for critical intermediates .

Q. How to address unexpected byproducts in Boc deprotection?

  • Mechanistic insight : Boc cleavage with TFA can generate tert-butyl cations, which may alkylate electron-rich aromatic systems. Add scavengers (e.g., triisopropylsilane) to quench reactive intermediates .

Methodological Recommendations

  • Stereochemical control : Use Evans’ oxazolidinone auxiliaries or enzymatic resolution for challenging (1S,2R) configurations .
  • Purification : For polar intermediates, employ reverse-phase flash chromatography (C18 silica, MeOH/water) .

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